2-(4-iodophenoxy)ethyl N-phenylcarbamate
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Overview
Description
2-(4-iodophenoxy)ethyl N-phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an iodophenoxy group and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenoxy)ethyl N-phenylcarbamate typically involves the reaction of 4-iodophenol with ethylene carbonate to form 2-(4-iodophenoxy)ethanol. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-iodophenoxy)ethyl N-phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodophenoxy group to a phenoxy group.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxy derivatives .
Scientific Research Applications
2-(4-iodophenoxy)ethyl N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-iodophenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate moiety can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the iodophenoxy group can interact with various proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate: This compound has similar structural features but with chlorine atoms instead of iodine.
Ethyl N-phenylcarbamate: Lacks the phenoxy group but retains the phenylcarbamate structure.
4,4’-methylenebis(ethyl phenylcarbamate): Contains two phenylcarbamate groups linked by a methylene bridge
Uniqueness
2-(4-iodophenoxy)ethyl N-phenylcarbamate is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where iodine’s reactivity is advantageous .
Properties
IUPAC Name |
2-(4-iodophenoxy)ethyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c16-12-6-8-14(9-7-12)19-10-11-20-15(18)17-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPZQFVUZZRNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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